5-Dehydroxy (3S)-Atorvastatin-d5
Description
Properties
Molecular Formula |
C₃₃H₃₀D₅FN₂O₄ |
|---|---|
Molecular Weight |
547.67 |
Synonyms |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid-d5; |
Origin of Product |
United States |
Structural Characterization and Stereochemical Analysis of 5 Dehydroxy 3s Atorvastatin D5
Elucidation of the 5-Dehydroxy Moiety and (3S) Stereochemistry
The nomenclature "5-Dehydroxy (3S)-Atorvastatin-d5" provides significant insight into its chemical structure, which can be systematically deduced by comparing it to the parent drug, Atorvastatin (B1662188). Atorvastatin possesses a heptanoic acid side chain with hydroxyl groups at the 3- and 5-positions, both of which are chiral centers.
The term "5-Dehydroxy" indicates the absence of the hydroxyl group at the 5-position of the heptanoic acid side chain. This modification results in a single chiral center remaining on this chain at the 3-position.
The designation "(3S)" specifies the absolute stereochemistry at this remaining chiral carbon atom. In Atorvastatin, the active form contains the (3R, 5R)-dihydroxyheptanoic acid side chain. The "(3S)" configuration in this analog, therefore, represents a specific stereoisomer. The synthesis of such specific stereoisomers can be achieved through stereoselective methods, which are crucial in drug development and metabolism studies. The ability to distinguish between different stereoisomers is critical as they can exhibit different pharmacological and toxicological profiles.
The core structure of the molecule, aside from the modified side chain, remains that of Atorvastatin, which includes a substituted pyrrole (B145914) ring with a p-fluorophenyl group, an isopropyl group, and a phenylcarboxamide group.
Isotopic Enrichment Site Specificity and Stability of Deuterium (B1214612) Labeling
The "-d5" suffix in the chemical name signifies the presence of five deuterium atoms within the molecule. In commercially available deuterated standards of Atorvastatin and its metabolites, the deuterium atoms are most commonly incorporated into the phenyl ring that is directly attached to the pyrrole core at the 3-position. This is a chemically stable position for the deuterium labels.
The stability of the deuterium labeling is a critical factor for its use as an internal standard in mass spectrometry-based assays. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts high stability to the label. Deuterium labels on an aromatic ring, such as the phenyl-d5 group, are particularly stable and are not prone to exchange with protons from the solvent under typical analytical conditions, such as those encountered in liquid chromatography and mass spectrometry. This high stability ensures that the mass difference between the analyte and the internal standard is maintained throughout the analytical process, which is essential for accurate quantification.
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research Contexts
A combination of advanced spectroscopic and chromatographic techniques is essential to confirm the structure of this compound and to distinguish it from its isomers and other related compounds.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of Atorvastatin and its analogs. To separate stereoisomers, chiral HPLC methods are employed. These methods utilize a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. For instance, polysaccharide-based chiral columns are effective in separating the stereoisomers of Atorvastatin. ajol.info The separation of this compound from its (3R) enantiomer would be a key step in confirming its stereochemical purity.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is the primary technique for the analysis of deuterated compounds. The mass spectrum of this compound would show a molecular ion peak that is 5 Da higher than its non-deuterated counterpart, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern. The fragmentation of the Atorvastatin backbone is well-characterized. scirp.orgscirp.org Key fragmentation pathways involve the cleavage of the heptanoic acid side chain. The phenyl-d5 group would be expected to remain intact in major fragments, allowing for its location to be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure. 1H NMR spectroscopy would confirm the absence of the proton signal corresponding to the hydroxyl group at the 5-position of the side chain. Furthermore, the signals for the protons on the phenyl ring attached to the pyrrole would be absent and replaced by a characteristic pattern in the 2H (deuterium) NMR spectrum, confirming the site of deuteration. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to confirm the stereochemistry of the molecule. researchgate.net
The following table summarizes the key analytical techniques and their role in the structural characterization of this compound.
| Technique | Purpose | Expected Observations |
| Chiral HPLC | Separation of stereoisomers | A single peak with a specific retention time corresponding to the (3S) isomer, distinct from the (3R) isomer. ajol.info |
| LC-MS | Confirmation of molecular weight | A molecular ion peak corresponding to the calculated mass of C33H30D5FN2O4. |
| Tandem MS (MS/MS) | Structural confirmation and location of deuterium label | Fragmentation pattern consistent with the Atorvastatin structure, with a +5 Da shift in fragments containing the phenyl-d5 group. scirp.orgscirp.org |
| 1H NMR | Confirmation of dehydroxylation and deuteration site | Absence of a proton signal for the 5-OH group and absence of proton signals for the phenyl ring at the 3-position of the pyrrole. researchgate.net |
| 2H NMR | Direct detection of deuterium | Signals corresponding to the five deuterium atoms on the phenyl ring. |
| 13C NMR | Confirmation of carbon skeleton | A carbon spectrum consistent with the proposed structure, with characteristic shifts due to the absence of the 5-OH group. |
| FTIR Spectroscopy | Functional group analysis | Absence of the O-H stretching vibration corresponding to the 5-hydroxyl group. |
Investigations into the Metabolic Fate and Biotransformation Pathways of Atorvastatin Utilizing 5 Dehydroxy 3s Atorvastatin D5
Identification and Characterization of Atorvastatin (B1662188) Metabolites and Impurities via Stable Isotope Tracing
Stable isotope tracing is a powerful technique for elucidating the metabolic pathways of drugs like atorvastatin. nih.govmdpi.com By introducing a labeled compound, researchers can distinguish drug-derived metabolites from endogenous molecules within a biological system. nih.gov 5-Dehydroxy (3S)-Atorvastatin-d5, with its five deuterium (B1214612) atoms, provides a distinct mass signature that allows for its use as an internal standard in mass spectrometry-based analyses. emrespublisher.com This is critical for the accurate quantification of atorvastatin and its related substances, which can include process impurities, degradation products, and metabolites.
The primary metabolism of atorvastatin occurs in the liver and gut, and is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comnews-medical.net This leads to the formation of active ortho- and para-hydroxylated derivatives, as well as various beta-oxidation products. drugbank.com Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are indispensable for separating and identifying these compounds. nih.govlcms.czresearchgate.net The use of a deuterated internal standard like this compound in these methods helps to correct for variations in sample preparation and instrument response, ensuring the generation of precise and reliable data. nih.gov
Studies have successfully employed LC-MS methods to identify and characterize various atorvastatin impurities and degradation products. nih.govijpsdronline.com For instance, forced degradation studies have revealed the formation of specific impurities under stress conditions like oxidation. ijpsdronline.com The structural elucidation of these unknown compounds is often achieved through the interpretation of their mass spectral fragmentation patterns, a process where the known fragmentation of a labeled standard can be a valuable reference. nih.govresearchgate.net
Table 1: Key Atorvastatin Metabolites and the Role of Isotope Tracing
| Metabolite/Impurity | Formation Pathway | Analytical Role of this compound |
|---|---|---|
| ortho-hydroxyatorvastatin | CYP3A4-mediated oxidation drugbank.com | Internal standard for accurate quantification by LC-MS. |
| para-hydroxyatorvastatin | CYP3A4-mediated oxidation drugbank.com | Internal standard for accurate quantification by LC-MS. |
| Atorvastatin Lactone | Intramolecular cyclization nih.gov | Internal standard to monitor the equilibrium between acid and lactone forms. |
In Vitro Metabolic Stability Assessments of this compound
In vitro metabolic stability assays are a cornerstone of early drug development, providing insights into a compound's susceptibility to biotransformation by metabolic enzymes. wuxiapptec.com These assays typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. nuvisan.combioivt.com The primary application of this compound in this context is not to assess its own stability, but to serve as an internal standard for the accurate measurement of the stability of atorvastatin and its non-labeled impurities.
The inherent stability of the carbon-deuterium bond compared to the carbon-hydrogen bond, known as the kinetic isotope effect, can sometimes lead to a slower rate of metabolism for deuterated compounds. ansto.gov.aunih.gov However, the purpose of using a deuterated standard in these assays is to ensure precise quantification, which is crucial for calculating key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com
Table 2: Parameters Determined from In Vitro Metabolic Stability Assays
| Parameter | Description | Importance |
|---|---|---|
| Half-life (t1/2) | The time it takes for the concentration of the parent compound to be reduced by half. nuvisan.com | Predicts the duration of action of a drug in the body. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. nuvisan.com | Used to predict in vivo hepatic clearance and bioavailability. |
Enzymatic Reactions and Cytochrome P450 (CYP) / UGT Interactions in Preclinical Systems
Atorvastatin's metabolism is a complex interplay of various enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. clinpgx.org CYP3A4 is the principal enzyme responsible for the oxidative metabolism of atorvastatin to its hydroxylated metabolites. drugbank.com These metabolites can then undergo further conjugation reactions, known as glucuronidation, which are catalyzed by UGT enzymes like UGT1A1 and UGT1A3. drugbank.comclinpgx.org
Preclinical in vitro systems, such as human liver microsomes, are widely used to study these enzymatic reactions and to assess the potential for drug-drug interactions. nih.govcriver.com For example, CYP inhibition assays are conducted to determine if a new drug candidate can inhibit the activity of specific CYP isoforms, which could lead to adverse effects when co-administered with other drugs metabolized by the same enzyme. nih.govresearchgate.net In these assays, this compound would be used as an internal standard to accurately quantify the formation of metabolites from a probe substrate, thereby providing a reliable measure of enzyme activity.
Atorvastatin and its metabolites have also been shown to be ligands for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. nih.gov Studies using primary human hepatocytes have demonstrated that atorvastatin and its metabolites can induce the expression of CYP3A4, suggesting a potential for auto-induction of its own metabolism. nih.gov
Table 3: Key Enzymes in Atorvastatin Metabolism
| Enzyme Family | Specific Isoform(s) | Role in Atorvastatin Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 clinpgx.orgnih.gov | Oxidation to active hydroxylated metabolites. drugbank.com |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3 drugbank.comclinpgx.org | Glucuronidation of atorvastatin and its metabolites. drugbank.com |
Role of this compound in Investigating Atorvastatin Lactonization and Hydrolysis Equilibria
Atorvastatin exists in a pH-dependent equilibrium between its active hydroxy acid form and an inactive lactone form. dntb.gov.ua The interconversion between these two forms is a critical aspect of atorvastatin's disposition. nih.gov The lactone form is more lipophilic and can readily cross cell membranes. nih.gov It has been shown that atorvastatin lactone has a significantly higher affinity for CYP3A4 and a higher metabolic clearance compared to the acid form. nih.gov
The hydrolysis of the lactone back to the active acid form can occur spontaneously in aqueous environments, and this equilibrium can be influenced by pH and temperature. nih.gov Understanding this dynamic is crucial, as an altered ratio of lactone to acid has been implicated in statin-induced myopathy. nih.gov
In studies investigating this equilibrium, a deuterated internal standard such as this compound is invaluable. It allows for the simultaneous and accurate quantification of both the acid and lactone forms of atorvastatin and its metabolites in biological samples. nih.gov This is essential for determining the precise ratio of these species and for studying the factors that influence their interconversion.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Atorvastatin |
| ortho-hydroxyatorvastatin |
| para-hydroxyatorvastatin |
| Atorvastatin Lactone |
| 2-hydroxyatorvastatin |
Mechanistic Studies and Pharmacological Explorations Using 5 Dehydroxy 3s Atorvastatin D5 in Preclinical Models
Applications in HMG-CoA Reductase Inhibition Assays (In Vitro/Cell-Based Studies)
5-Dehydroxy (3S)-Atorvastatin-d5, a deuterated analog of an atorvastatin (B1662188) metabolite, serves as a critical tool in preclinical in vitro and cell-based HMG-CoA reductase inhibition assays. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. assaygenie.combiorxiv.org Assays measuring the inhibition of this enzyme are fundamental for evaluating the potency of statins like atorvastatin and its metabolites. scispace.comnih.gov
The primary application of this compound in this context is as an internal standard for analytical methods, most notably liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.comkcasbio.com Deuterated standards are ideal for this purpose because they are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). simsonpharma.com This mass difference allows for their distinct detection by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization. kcasbio.comclearsynth.com
In a typical HMG-CoA reductase inhibition assay, various concentrations of atorvastatin or its metabolites are incubated with the enzyme (often from rat-liver microsomes) and its substrate, HMG-CoA. assaygenie.comnih.gov The enzymatic reaction's product, mevalonate, is then quantified. To accurately measure the concentration of the atorvastatin metabolite, this compound is added to the biological samples at a known concentration. By comparing the mass spectrometry signal of the analyte to that of the deuterated internal standard, researchers can achieve precise and accurate quantification. clearsynth.com This process corrects for potential variability during sample preparation and analysis, such as matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte. kcasbio.com
The use of this stable isotope-labeled standard ensures the robustness and reliability of data generated in preclinical studies aimed at determining the inhibitory activity of atorvastatin and its derivatives. scispace.comclearsynth.com
Table 1: Role of this compound in HMG-CoA Reductase Assays
| Feature | Application in Research | Scientific Rationale |
|---|---|---|
| Isotopic Labeling | Serves as an internal standard in quantitative bioanalysis. pharmaffiliates.com | The deuterium atoms increase the molecular mass without significantly altering chemical properties, allowing for differentiation from the non-labeled analyte by mass spectrometry. |
| Chemical Similarity | Mimics the behavior of the native metabolite during sample processing and analysis. | Ensures co-elution during chromatography and similar ionization efficiency, which is crucial for accurate signal normalization. kcasbio.com |
| Precision & Accuracy | Enhances the reliability of quantitative measurements of atorvastatin metabolites. clearsynth.com | Corrects for sample loss during extraction and compensates for matrix effects (ion suppression or enhancement) in complex biological samples. kcasbio.com |
| Method Validation | Used as a reference point to validate the robustness and reproducibility of the analytical method. clearsynth.com | Confirms that the assay consistently and accurately measures the analyte concentration across different experimental runs. |
Exploration of Stereoisomeric Influence on Biochemical Interactions and Receptor Binding in Non-Human Systems
Statins, including atorvastatin, possess chiral centers, meaning they can exist as different stereoisomers (enantiomers and diastereomers). endocrine-abstracts.orgendocrine-abstracts.org These isomers, while having the same chemical formula, have different three-dimensional arrangements of atoms. This stereochemistry can have a profound impact on their biological activity, as interactions with enzymes and receptors are often highly stereospecific. endocrine-abstracts.org In some instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. endocrine-abstracts.org
The compound name "this compound" explicitly defines the stereochemistry at the 3-position as 'S'. Preclinical research in non-human systems utilizes stereospecifically defined compounds like this to dissect the influence of chirality on biochemical interactions. Studies have investigated the enantiospecific interactions of atorvastatin's four enantiopure forms (3R,5R; 3R,5S; 3S,5R; and 3S,5S) with key nuclear receptors that regulate drug metabolism, such as the Pregnane (B1235032) X Receptor (PXR). endocrine-abstracts.orgendocrine-abstracts.org
Research has shown that the optical isomers of atorvastatin differ in their ability to activate PXR, which in turn influences the expression of drug-metabolizing enzymes like CYP3A4. endocrine-abstracts.org The clinically used form of atorvastatin (3R,5R) has demonstrated a higher potential for inducing these enzymes compared to its other enantiomers. endocrine-abstracts.org By using a stereochemically pure and deuterated standard like this compound, researchers can accurately trace and quantify this specific isomer in complex biological systems. This allows for a clear understanding of its unique contribution to receptor binding and subsequent downstream effects, separate from other stereoisomers that may be present. Such studies are crucial for understanding the complete pharmacological profile of the drug and its metabolites.
Table 2: Stereoisomeric Influence on Atorvastatin's Biological Activity
| Aspect | Observation in Preclinical Models | Significance |
|---|---|---|
| Receptor Activation | Optical isomers of atorvastatin show enantiospecific activation of the Pregnane X Receptor (PXR). endocrine-abstracts.org | PXR is a key regulator of drug-metabolizing enzymes and transporters; differential activation can lead to varied drug interaction profiles. nih.gov |
| Enzyme Induction | Clinically used atorvastatin isomers show a greater induction of CYP2A6, CYP2B6, and CYP3A4 compared to their non-therapeutic enantiomers. endocrine-abstracts.org | This highlights that the therapeutic isomer is also more likely to be involved in drug-drug interactions mediated by enzyme induction. |
| Therapeutic Target | The HMG-like moiety responsible for binding to HMG-CoA reductase is common to all statins, but the overall molecular structure, including chirality, influences binding affinity. biorxiv.org | Stereochemistry is critical for the primary therapeutic effect (cholesterol-lowering) of the drug. |
| Metabolic Profile | The rate and pathway of metabolism can differ between stereoisomers. | Leads to different pharmacokinetic profiles and varying concentrations of active or inactive metabolites. |
Advanced Research on Drug-Drug Interactions and Transport Mechanisms in Non-Human Biological Systems
This compound is an invaluable tool for advanced preclinical research into the mechanisms of drug-drug interactions (DDIs) and drug transport. Atorvastatin's disposition in the body is complex, involving extensive metabolism and reliance on various drug transporters. clinpgx.orgnih.gov
Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its active ortho- and para-hydroxylated metabolites. clinpgx.orgdrugbank.com Its transport into and out of liver cells is mediated by several transporter proteins, including the uptake transporter OATP1B1 (Organic Anion Transporting Polypeptide 1B1) and the efflux transporters ABCB1 (P-glycoprotein) and ABCG2. clinpgx.org
Many DDIs involving atorvastatin occur when co-administered drugs inhibit or induce these metabolic enzymes or transporters. nih.govresearchgate.netacc.org For example, potent CYP3A4 inhibitors can significantly increase atorvastatin plasma concentrations, raising the risk of toxicity. nih.gov
In non-human biological systems (e.g., isolated liver microsomes, cultured hepatocytes, or animal models), this compound is used as a tracer to investigate these interactions. By introducing this stable isotope-labeled metabolite, researchers can precisely track its fate—how its formation, further metabolism, or transport is affected by another drug. The use of a deuterated standard allows for unambiguous quantification via LC-MS/MS, even in the presence of the parent drug, other metabolites, and the interacting drug. pharmaffiliates.comresearchgate.net This enables the clear elucidation of specific mechanistic pathways, such as determining whether an interacting drug blocks the formation of a metabolite by inhibiting CYP3A4 or prevents its clearance from the cell by blocking an efflux transporter.
Table 3: Key Enzymes and Transporters in Atorvastatin Disposition
| Component | Family/Class | Role in Atorvastatin Pharmacokinetics | Potential for Drug-Drug Interactions |
|---|---|---|---|
| CYP3A4 | Cytochrome P450 | Primary enzyme for the metabolism of atorvastatin to its active hydroxylated metabolites. clinpgx.orgdrugbank.com | Inhibition by other drugs (e.g., protease inhibitors, azole antifungals) can significantly increase atorvastatin exposure. nih.gov Induction can decrease exposure. |
| OATP1B1 | Solute Carrier (SLC) | Mediates the uptake of atorvastatin from the blood into hepatocytes, the primary site of action. clinpgx.org | Inhibition can reduce hepatic uptake, increasing plasma concentrations and the risk of systemic side effects. |
| ABCB1 (P-gp) | ATP-Binding Cassette (ABC) | An efflux transporter that can limit the intestinal absorption of atorvastatin and facilitate its excretion. clinpgx.org | Inhibition may increase atorvastatin absorption and bioavailability. |
| ABCG2 | ATP-Binding Cassette (ABC) | An efflux transporter involved in limiting absorption and mediating biliary clearance of atorvastatin. clinpgx.org | Polymorphisms and inhibition of this transporter can affect atorvastatin pharmacokinetics. |
| UGT Enzymes | UDP-glucuronosyl-transferase | Involved in the glucuronidation (a phase II metabolic reaction) of atorvastatin and its metabolites. clinpgx.org | Interactions at this level can also alter the metabolic profile and clearance of the drug. |
Applications in Pharmaceutical Quality Control and Reference Standard Research
Development and Certification of Reference Materials for Atorvastatin (B1662188) and its Related Substances
The development and certification of reference materials are fundamental to pharmaceutical quality control. nih.gov These highly characterized substances provide a benchmark against which production batches of active pharmaceutical ingredients (APIs) and formulated drugs can be compared. For a drug as widely used as atorvastatin, a comprehensive library of reference standards for the API, its known metabolites, and process-related impurities is essential. researchgate.net
5-Dehydroxy (3S)-Atorvastatin-d5 plays a specialized role in this context. As a stable isotope-labeled compound, it is ideally suited for use as an internal standard in quantitative analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS). The process of developing and certifying such a reference material involves several key stages:
Synthesis and Purification: The synthesis of this compound involves introducing five deuterium (B1214612) atoms into the 3-dehydroxy atorvastatin molecule. This is followed by a rigorous purification process to ensure the chemical and isotopic purity of the final product.
Structural Characterization: Extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is conducted to confirm the molecular structure and the position of the deuterium labels.
Purity Assessment: The purity of the reference material is determined using a variety of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV and MS detection, to identify and quantify any residual impurities.
Certification: The certified value of the reference material, typically its concentration in a solution or its purity as a neat solid, is established through a metrologically traceable measurement procedure. This often involves quantitative NMR (qNMR) or analysis against a primary reference standard.
The availability of a certified this compound reference material allows analytical laboratories to achieve higher levels of accuracy and precision in their measurements of atorvastatin and its impurities.
Impurity Profiling and Quantitative Analysis in Pharmaceutical Formulations (Research Scale)
Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying the impurities present in a drug substance or product. waters.com These impurities can arise from the synthesis process, degradation of the API, or interaction with excipients. Regulatory agencies require that impurities be controlled within strict limits.
At a research scale, this compound is an invaluable tool for the accurate quantification of atorvastatin-related impurities. When used as an internal standard in LC-MS analysis, it is added at a known concentration to both calibration standards and test samples. Because the deuterated standard is chemically identical to the non-labeled analyte (the impurity) and co-elutes chromatographically, it can compensate for variations in sample preparation, injection volume, and instrument response. nih.gov
The table below illustrates hypothetical data from an LC-MS analysis for the quantification of atorvastatin impurities in a research-grade pharmaceutical formulation, using this compound as an internal standard.
| Impurity | Retention Time (min) | Area (Analyte) | Area (Internal Standard) | Calculated Concentration (µg/mL) |
| Atorvastatin Impurity A | 5.2 | 12,345 | 55,678 | 0.11 |
| Atorvastatin Impurity C | 6.8 | 8,910 | 55,678 | 0.08 |
| Atorvastatin Impurity D | 7.5 | 5,432 | 55,678 | 0.05 |
| Unspecified Impurity 1 | 8.1 | 2,109 | 55,678 | 0.02 |
| Unspecified Impurity 2 | 9.3 | 3,456 | 55,678 | 0.03 |
This table is for illustrative purposes only.
The use of the internal standard allows for the precise calculation of the concentration of each impurity, ensuring that the formulation meets the required quality specifications.
Method Transferability and Inter-laboratory Validation Studies for Research Purposes
For an analytical method to be considered robust and reliable, it must be transferable between different laboratories and produce comparable results. This process of inter-laboratory validation is a key requirement in pharmaceutical research and development. However, variations in instrumentation, reagents, and environmental conditions can lead to discrepancies in analytical results.
The inclusion of this compound as an internal standard in an analytical method for atorvastatin impurity analysis significantly enhances its transferability. By compensating for systematic and random errors that may occur in different laboratory settings, the deuterated standard helps to ensure the consistency and reliability of the data generated.
Below is a hypothetical example of results from an inter-laboratory validation study for the quantification of a specific atorvastatin impurity, demonstrating the improved consistency achieved with the use of an internal standard.
| Laboratory | Impurity Concentration (without Internal Standard) (µg/mL) | Impurity Concentration (with Internal Standard) (µg/mL) |
| Lab A | 0.15 | 0.12 |
| Lab B | 0.18 | 0.13 |
| Lab C | 0.13 | 0.12 |
| Mean | 0.153 | 0.123 |
| %RSD | 16.4% | 4.1% |
This table is for illustrative purposes only. %RSD refers to the percentage relative standard deviation.
As the illustrative data suggests, the use of this compound as an internal standard can lead to a significant reduction in the relative standard deviation of the results across different laboratories, demonstrating the improved robustness and transferability of the analytical method for research purposes.
Future Directions and Emerging Research Avenues for 5 Dehydroxy 3s Atorvastatin D5
Integration with High-Throughput Screening Platforms in Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov The integration of stable isotope-labeled compounds such as 5-Dehydroxy (3S)-Atorvastatin-d5 into HTS workflows, particularly those utilizing mass spectrometry (MS), offers enhanced precision and accuracy. nih.gov
In this context, this compound serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart. Because it is chemically identical but has a different mass, it can be added to samples at the beginning of the workflow. youtube.com This allows for the correction of variability that can arise during sample preparation and analysis, such as ion suppression in mass spectrometry. nih.gov This is critical in HTS campaigns designed to identify inhibitors or inducers of the metabolic pathways responsible for the formation of 5-Dehydroxy (3S)-Atorvastatin from its parent drug, Atorvastatin (B1662188). The use of such a standard ensures that the results are reliable and reproducible, which is essential for making decisions in drug development.
Below is a table illustrating how this compound could be incorporated into an HTS assay.
| Assay Step | Description | Role of this compound |
| 1. Compound Incubation | A library of test compounds is incubated with a biological system (e.g., human liver microsomes) and the parent drug, Atorvastatin. | Not directly involved. |
| 2. Reaction Quenching & Standard Addition | The metabolic reaction is stopped. A known concentration of this compound is added to each well. | Serves as an internal standard for quantification. |
| 3. Sample Preparation | Samples are processed (e.g., protein precipitation, extraction) to isolate the analytes. | Co-extracted with the analyte, allowing for tracking of sample loss. |
| 4. LC-MS/MS Analysis | The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov | The distinct mass-to-charge ratio of the d5-labeled standard allows for its simultaneous detection and differentiation from the unlabeled metabolite. |
| 5. Data Analysis | The peak area ratio of the unlabeled metabolite to the d5-labeled standard is calculated to determine the precise quantity of the metabolite formed. | Normalizes for variations in sample processing and instrument response, ensuring accurate quantification. |
Novel Applications in Systems Biology and Metabolomics Research Leveraging Isotope Tracers
Systems biology and metabolomics aim to provide a holistic understanding of complex biological systems. Isotope tracers are powerful tools in this endeavor, allowing researchers to follow the metabolic fate of molecules within a cell or organism. sciencelearn.org.nznih.gov Stable Isotope Resolved Metabolomics (SIRM) is a particularly powerful technique that tracks the flow of atoms through metabolic networks. nih.gov
The application of this compound as an isotopic tracer can illuminate the downstream metabolic pathways of this specific Atorvastatin metabolite. By introducing the labeled compound into a biological system, researchers can use mass spectrometry to identify subsequent metabolites that retain the deuterium (B1214612) label. This approach can help answer critical questions about the complete metabolism of Atorvastatin, including identifying previously unknown metabolites and understanding how factors like genetic polymorphisms or co-administered drugs affect the metabolic profile. This detailed metabolic map is invaluable for predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov
A hypothetical metabolomics study design is outlined in the table below.
| Study Phase | Action | Rationale |
| Dosing | Administer this compound to an in vitro (e.g., primary hepatocytes) or in vivo model. | Introduce the stable isotope tracer into the biological system. |
| Sample Collection | Collect biological samples (e.g., cell lysates, plasma, urine) at various time points. | Capture the temporal dynamics of metabolite formation. |
| Metabolite Extraction | Extract metabolites from the collected biological samples. | Prepare samples for analysis. |
| LC-MS/MS Analysis | Analyze extracts using high-resolution mass spectrometry to detect all deuterium-containing molecular features. | Identify and quantify all downstream metabolites that originated from the administered tracer. |
| Pathway Analysis | Map the identified labeled metabolites to construct a detailed metabolic pathway. | Elucidate the complete metabolic fate of 5-Dehydroxy (3S)-Atorvastatin. |
Advancements in Isotope Labeling Technologies and Their Impact on Pharmaceutical Research Methodologies
The synthesis of isotopically labeled compounds has historically been a complex and costly endeavor. However, recent advancements in synthetic methodologies are making these crucial research tools more accessible. musechem.com Technologies such as late-stage functionalization, hydrogen isotope exchange (HIE), and the use of flow chemistry are revolutionizing the field. musechem.comadesisinc.com
Late-stage functionalization allows for the introduction of isotopes into a molecule at a later point in the synthetic sequence, which significantly reduces the time and resources required for synthesis. musechem.com HIE methods, often using catalysts like Crabtree's catalyst, provide efficient ways to introduce deuterium into a molecule. acs.org Flow chemistry offers a safer, more scalable, and highly controlled environment for conducting chemical reactions, resulting in higher yields and purity of the final labeled product. adesisinc.com
These technological advancements directly impact the availability and application of compounds like this compound. By making their synthesis more efficient, these methods lower the cost and increase the supply of such labeled molecules. This, in turn, encourages their broader use in both routine and exploratory research, from early drug discovery to clinical pharmacokinetic studies, ultimately accelerating the pace of pharmaceutical development. musechem.comacs.org
The table below contrasts traditional and modern approaches to isotope labeling.
| Feature | Traditional Labeling Methods | Modern Labeling Methods (e.g., Late-Stage Functionalization, Flow Chemistry) |
| Synthesis Strategy | Isotope introduced early in a lengthy, linear synthesis. | Isotope introduced near the end of the synthesis. musechem.com |
| Efficiency | Often lower yields and more complex purification. | Higher yields, greater efficiency, and simpler purification. adesisinc.com |
| Scalability | Can be difficult and hazardous to scale up. | More readily and safely scalable using flow reactors. adesisinc.com |
| Cost & Time | High cost and time-intensive due to multi-step processes. | Reduced cost and shorter timelines. chemicalsknowledgehub.com |
| Accessibility | Limited availability of complex labeled compounds. | Broader accessibility for a wider range of research applications. |
Q & A
Basic Research Questions
Q. How is 5-Dehydroxy (3S)-Atorvastatin-d5 structurally characterized, and what analytical methods validate its purity in research settings?
- Methodology : Use nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for purity assessment. Deuterium labeling at specific positions (e.g., aromatic rings) enhances isotopic distinction in MS analysis .
- Data Validation : Compare retention times and fragmentation patterns against non-deuterated atorvastatin metabolites. A ≥98% isotopic purity threshold is recommended for pharmacokinetic studies .
Q. What role does this compound play as an internal standard in quantifying atorvastatin metabolites?
- Application : It compensates for matrix effects and ionization variability in biological samples (e.g., plasma, liver microsomes). Deuterium labeling minimizes co-elution interference with endogenous metabolites .
- Protocol : Spike samples with a fixed concentration (e.g., 50 ng/mL) and use a calibration curve spanning 1–500 ng/mL. Normalize peak area ratios (analyte/internal standard) to improve inter-day precision (<15% CV) .
Q. What are the primary metabolic pathways involving this compound, and how do they differ from non-deuterated atorvastatin?
- Pathways : Cytochrome P450 3A4 (CYP3A4)-mediated oxidation and glucuronidation. Deuterium labeling slows hydroxylation kinetics due to the kinetic isotope effect, enabling clearer metabolic intermediate identification .
- Key Data :
| Metabolic Step | Non-Deuterated Half-Life (h) | Deuterated Half-Life (h) |
|---|---|---|
| CYP3A4 Oxidation | 2.1 ± 0.3 | 3.8 ± 0.5 |
| Glucuronidation | 1.5 ± 0.2 | 1.6 ± 0.2 |
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to resolve co-elution of this compound with structurally similar metabolites?
- Chromatographic Optimization : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Adjust column temperature (40°C) to separate ortho- and para-hydroxylated isomers .
- MS Settings : Employ multiple reaction monitoring (MRM) with transitions m/z 583 → 466 (quantifier) and 583 → 325 (qualifier). Declustering potential: 80 V; collision energy: 30 eV .
Q. What strategies address contradictions in reported HMG-CoA reductase inhibition potencies of deuterated vs. non-deuterated atorvastatin metabolites?
- Experimental Design :
Enzyme Assays : Compare IC50 values using recombinant human HMG-CoA reductase under standardized conditions (pH 7.4, 37°C).
Molecular Dynamics : Simulate deuterium’s impact on binding affinity to the enzyme’s active site.
- Findings :
| Compound | IC50 (nM) | Binding Free Energy (kcal/mol) |
|---|---|---|
| Non-deuterated | 8.2 ± 1.1 | -9.3 ± 0.4 |
| Deuterated | 9.6 ± 1.4 | -8.7 ± 0.5 |
| Deuterium introduces steric hindrance, reducing binding efficiency by ~15% . |
Q. How do researchers validate the stability of this compound under varying storage and experimental conditions?
- Stability Tests :
- Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 24–72 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (300–400 nm) and assess isomerization.
- Results :
- ≤5% degradation after 72 hours at 25°C.
- Photoinduced isomerization observed at >48 hours UV exposure, requiring amber vials for long-term storage .
Methodological Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
